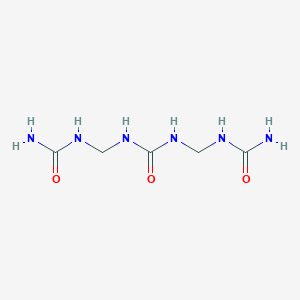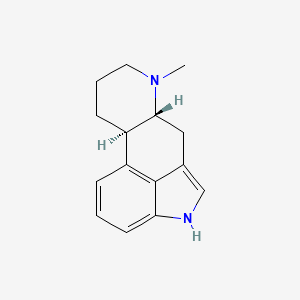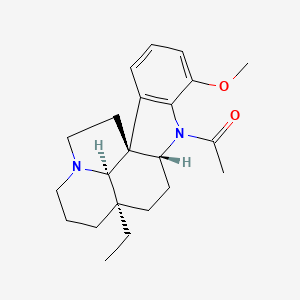
Aspidospermine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'Aspidospermine est un alcaloïde indolique isolé de plantes du genre Aspidosperma . Ce composé a suscité un intérêt considérable en raison de sa structure complexe et de ses activités biologiques potentielles. L'this compound est connue pour ses propriétés antiparasitaires et a été une cible populaire pour la synthèse totale .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Plusieurs voies de synthèse ont été développées pour préparer l'aspidospermine. Une méthode notable implique une séquence de réaction de fragmentation de cycle/cycloaddition 1,3-dipolaire d'azométhine intramoléculaire . Cette méthode fournit le produit tricyclique souhaité sous forme de diastéréoisomère unique. Une autre approche inclut l'utilisation d'un composé γ-amino-β-hydroxy-α-diazo carbonyle, qui se fragmente en présence d'un acide de Lewis pour donner un produit iminium qui peut être directement réduit en l'amine correspondante .
Méthodes de Production Industrielle : Les méthodes de production industrielle de l'this compound ne sont pas bien documentées, mais les voies de synthèse mentionnées ci-dessus peuvent être adaptées à une production à grande échelle. L'utilisation de catalyseurs efficaces et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé.
Analyse Des Réactions Chimiques
Types de Réactions : L'Aspidospermine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et Conditions Courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la Recherche Scientifique
L'this compound a une large gamme d'applications de recherche scientifique :
Biologie : Elle présente une activité antiparasitaire contre des genres tels que Plasmodium, Leishmania et Trypanossoma.
5. Mécanisme d'Action
L'this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'elle induisait un stress oxydatif et une réponse aux protéines non repliées dans les cellules HepG2 humaines . Le composé module l'expression de gènes impliqués dans le métabolisme xénobiotique, le stress oxydatif, la régulation du cycle cellulaire, le stress du réticulum endoplasmique, l'apoptose et la réparation de l'ADN . À des concentrations plus élevées, l'this compound augmente l'expression de gènes tels que CYP1A1 et GADD153, ce qui entraîne une augmentation du stress oxydatif et du stress du réticulum endoplasmique .
Applications De Recherche Scientifique
Aspidospermine has a wide range of scientific research applications:
Chemistry: this compound serves as a model compound for developing new synthetic strategies and methodologies.
Biology: It exhibits antiparasitic activity against genera such as Plasmodium, Leishmania, and Trypanossoma.
Medicine: this compound has potential therapeutic applications due to its cytotoxic and genotoxic properties.
Mécanisme D'action
Aspidospermine exerts its effects through various molecular targets and pathways. It has been shown to induce oxidative stress and an unfolded protein response in human HepG2 cells . The compound modulates the expression of genes involved in xenobiotic metabolism, oxidative stress, cell cycle regulation, endoplasmic reticulum stress, apoptosis, and DNA repair . At higher concentrations, this compound increases the expression of genes such as CYP1A1 and GADD153, leading to increased oxidative stress and endoplasmic reticulum stress .
Comparaison Avec Des Composés Similaires
L'Aspidospermine est structurellement similaire à d'autres alcaloïdes indoliques, tels que la vincadine, l'eburnamine et les alcaloïdes de type quinolone monoterpénoïde . son squelette pentacyclique aspidospermidine unique la distingue de ces composés . La structure distincte et les activités biologiques de l'this compound en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.
Composés Similaires :
- Vincadine
- Eburnamine
- Alcaloides de type quinolone monoterpénoïde
La singularité de l'this compound réside dans sa structure complexe et ses activités biologiques diverses, ce qui en fait un composé d'intérêt majeur dans divers domaines de la recherche.
Propriétés
Numéro CAS |
466-49-9 |
|---|---|
Formule moléculaire |
C22H30N2O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
1-[(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |
InChI |
InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18-,20-,21-,22-/m1/s1 |
Clé InChI |
ARQOGCYMPUOVHK-ZHHKINOHSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
SMILES isomérique |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C(=O)C |
SMILES canonique |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
melting_point |
208 - 209 °C |
| 1935-07-5 466-49-9 |
|
Description physique |
Solid |
Solubilité |
0.05 M |
Synonymes |
aspidospermine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



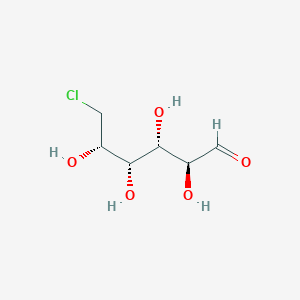
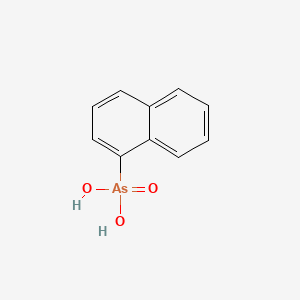
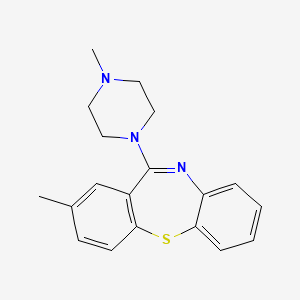


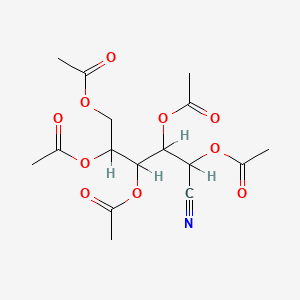
![3-(9-Methoxy-5,11-dimethyl-pyrido[4,3-b]carbazol-6-yl)-propylamine](/img/structure/B1204260.png)
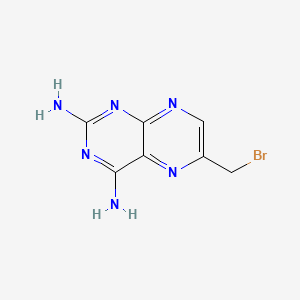
![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide](/img/structure/B1204265.png)

